molecular formula C8H3F2NO2 B1381693 4-Cyano-3,5-difluorobenzoic acid CAS No. 1427084-20-5

4-Cyano-3,5-difluorobenzoic acid

Cat. No.: B1381693
CAS No.: 1427084-20-5
M. Wt: 183.11 g/mol
InChI Key: ANKDONHOKXFXPO-UHFFFAOYSA-N
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Description

4-Cyano-3,5-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 g/mol . It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a benzoic acid core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically palladium complexes .

Mode of Action

In the context of SM cross-coupling reactions, 4-Cyano-3,5-difluorobenzoic acid likely acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.

Result of Action

In the context of SM cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of the organoboron reagents used in these reactions is generally environmentally benign .

Biochemical Analysis

Biochemical Properties

4-Cyano-3,5-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The interactions are primarily driven by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been found to impact cell signaling pathways by interacting with key signaling molecules, thereby affecting downstream cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity. This binding interaction is facilitated by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with the enzyme’s active site residues. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular metabolism and gene expression. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound can influence its biochemical activity and overall cellular effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby modulating specific biochemical pathways and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-3,5-difluorobenzoic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids or esters as reagents and palladium catalysts under mild conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3,5-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids/Esters: Common reagents in Suzuki–Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds with various functional groups.

Scientific Research Applications

4-Cyano-3,5-difluorobenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 4-Cyano-3,5-difluorobenzoic acid is unique due to the presence of both cyano and fluorine groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

4-cyano-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKDONHOKXFXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427084-20-5
Record name 4-cyano-3,5-difluorobenzoic acid
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